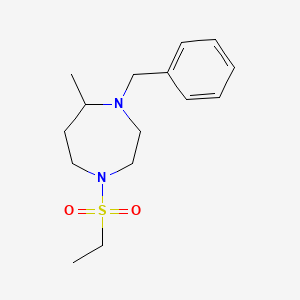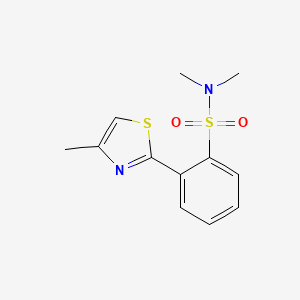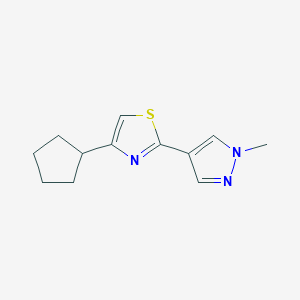
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane, also known as BEME, is a chemical compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that are known for their potential use in the treatment of various diseases. BEME has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is not fully understood. However, it is known that this compound binds to the GABA-A receptor, which is a ligand-gated ion channel. This binding results in the opening of the ion channel, which leads to an influx of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to enhance the activity of the GABA-A receptor. This enhancement leads to a reduction in neuronal excitability, which can have a variety of effects on the body. For example, this compound has been shown to have anxiolytic and sedative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane in lab experiments is its high affinity for the GABA-A receptor. This property makes this compound a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to have toxic effects on some cell lines, which limits its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of the biochemical and physiological effects of this compound on different cell lines. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity. Overall, the study of this compound has the potential to lead to significant advances in the field of neuroscience and drug development.
Méthodes De Synthèse
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane can be synthesized using a variety of methods. One of the most common methods is the reaction between benzylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield this compound. This method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been extensively studied for its potential use in scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the GABA-A receptor, which is a key receptor in the central nervous system. This property makes this compound a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
4-benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-10-9-14(2)16(11-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLUNDYWLGUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(N(CC1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)






![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
